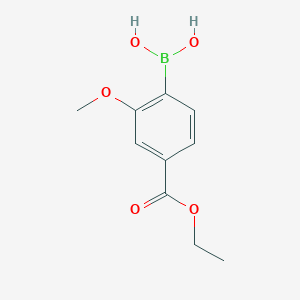

4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Descripción

Significance of Arylboronic Acids as Synthetic Intermediates and Catalysts in Chemical Transformations

Arylboronic acids are organic compounds that contain a boron atom bonded to an aryl group and two hydroxyl groups. researchgate.net Their prominence in synthetic chemistry is largely due to their role as key building blocks and versatile intermediates. nih.gov These compounds are valued for their stability, moderate reactivity, and generally low toxicity, making them easy to handle compared to many other organometallic reagents. researchgate.netnih.gov

The most notable application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govwisdomlib.org This reaction forms a carbon-carbon bond by coupling the arylboronic acid with an organic halide or triflate, a method that has become one of the most powerful tools for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials. wisdomlib.orgrsc.org The versatility and reliability of the Suzuki-Miyaura reaction have made arylboronic acids fundamental to the synthesis of complex organic molecules. wisdomlib.orgchemimpex.com

Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a wide array of other chemical transformations, including C-N and C-O cross-coupling reactions (Chan-Lam coupling), rhodium-catalyzed additions, and as precursors for generating aryl radicals. rsc.orgmackenzie.br Their ability to act as mild organic Lewis acids also contributes to their utility in catalysis. researchgate.net

Overview of Functionalized Phenylboronic Acids in Modern Organic Chemistry

Functionalized phenylboronic acids are derivatives where the phenyl ring is substituted with one or more functional groups. These substituents allow for the precise modulation of the boronic acid's steric and electronic properties, which in turn influences its reactivity and applications. mackenzie.br The introduction of electron-donating or electron-withdrawing groups can affect the efficiency of transmetalation in cross-coupling reactions. researchgate.net

The diverse applications of these tailored molecules span numerous fields:

Medicinal Chemistry : Phenylboronic acid derivatives have been designed as inhibitors for enzymes like AmpC β-lactamase. nih.gov Their ability to selectively bind with diols has been exploited for developing targeted drug delivery systems, as they can recognize specific saccharide structures often overexpressed on cancer cell surfaces. researchgate.netnih.govacs.org

Materials Science : These compounds are used in the development of advanced polymers and nanomaterials. chemimpex.com Their unique binding properties make them ideal components for chemical sensors and probes designed to detect and quantify various chemical species, including saccharides and hydrogen peroxide. mackenzie.brchemicalbook.com

Organic Synthesis : The functional groups on the phenyl ring can serve as handles for further chemical modification after the initial cross-coupling reaction, enabling the efficient construction of highly complex molecules. bohrium.com This strategic functionalization is a cornerstone of modern synthetic methodology.

Specific Context of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid within the Arylboronic Acid Research Landscape

This compound is a highly functionalized arylboronic acid distinguished by two key substituents on its phenyl ring: an electron-withdrawing ethoxycarbonyl group at the para-position and an electron-donating methoxy (B1213986) group at the ortho-position. This specific substitution pattern creates a unique combination of electronic and steric effects that define its role in synthesis.

The ethoxycarbonyl group, being electron-withdrawing, influences the electronic nature of the aromatic ring and can affect the kinetics of cross-coupling reactions. researchgate.net The ortho-methoxy group, however, has a more complex role. In addition to its electron-donating nature, its proximity to the boronic acid group can lead to a chelation effect during the catalytic cycle of reactions like the Suzuki-Miyaura coupling. nih.gov This chelation, where the oxygen of the methoxy group coordinates with the metal catalyst (e.g., palladium), can influence the regioselectivity and efficiency of the reaction, potentially leading to different outcomes compared to its isomers or less substituted analogs. nih.gov

While research specifically detailing the applications of this compound is specialized, the known behavior of similarly substituted arylboronic acids allows for an understanding of its potential utility. It is designed as a sophisticated building block for syntheses where precise control over electronic properties and steric approach to the reaction center is required.

Table 2: Research Applications of Structurally Related Phenylboronic Acids

| Compound | Application Context | Research Finding |

|---|---|---|

| 4-Methoxycarbonylphenylboronic acid | Suzuki-Miyaura Coupling | The conversion rate is influenced by the electron-withdrawing capacity of the methoxycarbonyl group. researchgate.net |

| ortho-Methoxyphenylboronic acid | Mechanistic Studies of Suzuki-Miyaura Reactions | The ortho-methoxy group can have a chelation effect, influencing the order of substitution in reactions with poly-halogenated substrates. nih.gov |

| 4-Methoxyphenylboronic acid | Organic Synthesis & Materials Science | Used as a reagent in N-arylation reactions and in the preparation of biological inhibitors. chemicalbook.com Also used for in-situ doping during the chemical vapor deposition of graphene. chemicalbook.com |

| Phenylboronic acid derivatives | Medicinal Chemistry | Developed as nanomolar inhibitors of AmpC β-lactamase, forming reversible adducts with the catalytic serine in the enzyme. nih.gov |

The specific arrangement of substituents in this compound positions it as a valuable tool for chemists aiming to build complex molecular frameworks, particularly in the fields of pharmaceutical development and materials science.

Propiedades

IUPAC Name |

(4-ethoxycarbonyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZDEQUZDOOMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Roles of Boronic Acids in Organic Transformations

Modes of Activation in Boronic Acid Catalysis

The catalytic efficacy of arylboronic acids is rooted in their unique electronic and structural properties. The boron atom, with its vacant p-orbital, and the hydroxyl groups attached to it, provide multiple avenues for substrate activation and interaction.

Lewis Acidic Behavior of Trivalent Boron

The boron atom in boronic acids possesses an empty p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. nih.govnih.govsdu.dk This Lewis acidity allows boronic acids to accept a pair of electrons from a Lewis base, such as a carbonyl oxygen or a nitrogen atom. This interaction activates the substrate, making it more susceptible to nucleophilic attack. Organoboron acids are stable and organic-soluble Lewis acids that have found broad application as catalysts for a wide range of chemical reactions. nih.gov Despite the presence of potentially acidic hydroxyl groups, organoboron species almost exclusively function as Lewis acids. nih.gov This catalytic activity generally relies on the complexation of the substrate to the boron atom as a Lewis acid-base complex. nih.gov

Brønsted Acidic Character

In addition to their Lewis acidity, arylboronic acids can also exhibit Brønsted acidic properties. acs.orgacs.org The hydroxyl groups attached to the boron atom can act as proton donors. This Brønsted acidity can be involved in activating substrates or participating in proton transfer steps within a catalytic cycle. acs.orgacs.org Studies have shown that boronic acids can act as Brønsted acid type receptors through hydrogen bonding with their B(OH)₂ hydroxyl groups. acs.orgacs.org While traditional Brønsted acidity is not a common mode of catalysis for boronic acids, Lewis acid-assisted Brønsted acidity of water or other hydroxyl groups can be an active catalytic pathway. nih.gov

Reversible Covalent Bond Formation with Hydroxyl Groups

A key feature of boronic acid catalysis is their ability to form reversible covalent bonds with molecules containing hydroxyl groups, particularly 1,2- and 1,3-diols, to form cyclic boronate esters. acs.orgnih.govbath.ac.ukresearchgate.net This interaction is highly specific and the stability of the resulting boronate ester can be influenced by pH. researchgate.netresearchgate.net This reversible covalent interaction is fundamental to the use of boronic acids in sensors and separation technologies and also plays a crucial role in their catalytic applications by bringing reactants together and orienting them for a reaction. acs.orgnih.govbath.ac.ukresearchgate.net The formation of these stable covalent bonds is reversible under specific conditions or through external stimuli. acs.orgnih.govresearchgate.net

Hydrogen Bonding and Anhydride Formation

The hydroxyl groups of boronic acids can also participate in hydrogen bonding, acting as hydrogen bond donors to activate substrates. researcher.liferesearchgate.netacs.org This interaction can play a significant role in organizing the transition state of a reaction. Furthermore, arylboronic acids can react with carboxylic acids to form mixed anhydrides, specifically acyloxyboronic acid intermediates. rsc.orgrsc.orgresearchgate.net The formation of these intermediates is a key step in boronic acid-catalyzed reactions involving carboxylic acids, such as amidations. rsc.orgrsc.orgresearchgate.net Theoretical studies have shown that the formation of these acyloxyboronic acid intermediates is kinetically facile. rsc.orgrsc.orgresearchgate.net

Applications in Specific Catalytic Reactions

The diverse modes of activation of arylboronic acids have led to their application as catalysts in a range of important organic reactions.

Activation of Carboxylic Acids (e.g., Amidation, Cycloadditions, Conjugate Additions)

Arylboronic acids have proven to be effective catalysts for the activation of carboxylic acids, enabling their participation in various transformations.

Amidation: Arylboronic acids catalyze the direct amidation of carboxylic acids with amines. rsc.orgrsc.orgacs.orgacs.org The catalytic cycle is proposed to involve the formation of a mono(acyloxy)boronic acid intermediate from the reaction of the carboxylic acid with the boronic acid. rsc.org This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the boronic acid catalyst. rsc.orgrsc.org The removal of water is often necessary to drive the reaction to completion as the formation of the acyloxyboronic acid intermediate is thermodynamically unfavorable. rsc.orgrsc.orgresearchgate.net The catalytic activity can be enhanced by substitution on the aryl ring of the boronic acid; for instance, ortho-iodophenylboronic acids have been shown to be highly efficient catalysts for this transformation, even at room temperature. rsc.orgacs.org

Cycloadditions: Boronic acid catalysis has been successfully applied to cycloaddition reactions. nih.govrsc.org For example, 3,5-bis-(trifluoromethyl) phenylboronic acid has been identified as an effective catalyst for [4 + 3] cycloaddition reactions to produce seven-membered rings. rsc.org In these reactions, the boronic acid is thought to activate the substrate through covalent binding. rsc.org While the application of boronic acids in cycloadditions is still emerging, they have shown promise in promoting [4 + 2] and [3 + 2] cycloadditions as well. rsc.org

Conjugate Additions: Arylboronic acids can also be utilized in conjugate addition reactions. In some cases, they serve as the source of the aryl group in transition metal-catalyzed conjugate additions to α,β-unsaturated compounds. acs.orgacs.orgcaltech.eduorganic-chemistry.org For instance, palladium(II) complexes can catalyze the conjugate addition of arylboronic acids to α,β-unsaturated ketones, aldehydes, and esters. acs.org Rhodium catalysts are also employed for the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Information regarding the catalytic roles of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in the specified organic transformations is not available in the public domain based on the performed searches.

Following a comprehensive search of scientific literature and chemical databases, no research findings or data were identified that describe the use of "this compound" as a catalyst in the specific reactions outlined in the request. The compound is documented as a commercially available chemical reagent. However, its application in the following catalytic areas appears to be unpublished or not widely reported:

Activation of Alcohols (including Friedel-Crafts Alkylations and Stereoselective Glycosylation)

Carbonyl Condensation and Acylation Reactions

Dehydration Reactions

Asymmetric Catalysis (as a chiral catalyst, in dual catalytic systems, or in directed evolution)

While the broader class of boronic acids is known to play significant roles in these transformations, information specifically pertaining to the catalytic activity of the 4-ethoxycarbonyl-2-methoxy substituted variant could not be retrieved. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on this compound.

Applications of 4 Ethoxycarbonyl 2 Methoxyphenylboronic Acid and Its Derivatives in Specialized Chemical Synthesis

Precursors in Fine Chemical Synthesis

In the realm of fine chemical synthesis, the compound is prized for its role as an intermediate in constructing molecules with significant biological or agricultural value. Its primary utility stems from its participation in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Synthesis of Biaryl Compounds

The synthesis of biaryl compounds—molecules containing two directly linked aromatic rings—is a cornerstone of modern organic chemistry, and 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is an exemplary reagent for this purpose. Biaryl motifs are prevalent in pharmaceuticals, natural products, and advanced materials. mdpi.com The most common method for this transformation is the Suzuki-Miyaura cross-coupling reaction.

In a typical Suzuki-Miyaura reaction, an arylboronic acid, such as this compound, is coupled with an aryl halide in the presence of a palladium catalyst and a base. researchgate.netdoi.org This reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for constructing complex molecular architectures. chemimpex.comnih.gov The use of this specific boronic acid allows for the precise introduction of a 4-ethoxycarbonyl-2-methoxyphenyl group into the target biaryl structure. The resulting biaryl compounds can be final products or serve as advanced intermediates for the applications discussed below.

| Reaction Type | Role of this compound | Key Outcome |

| Suzuki-Miyaura Coupling | Arylboronic acid partner | Formation of a C(aryl)-C(aryl) bond |

| Stille Coupling (as boronate ester) | Organoboron reagent | Synthesis of complex biaryl systems |

| Heck-type Reactions | Arylating agent | Creation of substituted alkenes and biaryls |

Intermediate in Pharmaceutical Research

The structural features of this compound make it an important intermediate in the synthesis of various classes of therapeutic agents. Its ability to form biaryl linkages is central to building the core scaffolds of many biologically active molecules.

GSK-3β inhibitors: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in several diseases, including Alzheimer's disease, type II diabetes, and some cancers. researchgate.netnih.gov Many potent GSK-3β inhibitors feature complex heterocyclic and biaryl structures. nih.gov this compound serves as a building block to construct these scaffolds. Through cross-coupling reactions, the substituted phenyl ring can be attached to a heterocyclic core, forming the basis of the inhibitor. The ethoxycarbonyl and methoxy (B1213986) groups can influence binding affinity at the enzyme's active site or can be chemically modified in subsequent steps to optimize the drug's properties. mdpi.com

NMDA receptor antagonists: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and memory function, but their overactivation can lead to excitotoxicity, a process involved in neurodegenerative disorders. nih.govwikipedia.org NMDA receptor antagonists are therefore of significant interest for treating conditions like Alzheimer's disease and stroke. nih.govdrugbank.com These antagonists are often complex molecules containing multiple aromatic rings. wikipedia.org this compound provides a pathway to synthesize these structures by introducing a precisely functionalized aromatic ring, which is often a key component of the pharmacophore responsible for receptor binding.

NK1/NK3 receptor antagonists: Neurokinin (NK) receptors, particularly the NK1 and NK3 subtypes, are involved in pain transmission, inflammation, and neuroendocrine regulation. nih.govnih.gov Antagonists of these receptors are being investigated for treating depression, nausea, and symptoms associated with menopause. clevelandclinic.orgwomensmentalhealth.org The molecular architecture of many NK1/NK3 antagonists is characterized by a bis-aromatic motif. nih.gov this compound is an ideal precursor for synthesizing these motifs via Suzuki coupling, enabling the construction of the core structure required for potent receptor antagonism.

Dual modulators of inflammation and bone loss: Chronic inflammatory diseases like rheumatoid arthritis are often associated with bone loss. Developing agents that can simultaneously modulate both processes is a significant therapeutic goal. Research has identified biphenylketones as novel inhibitors of NF-κB activation, a key pathway in both inflammation and osteoclast function. nih.gov The synthesis of these biphenylketones relies on the creation of a biaryl core, a reaction for which this compound is a suitable starting material. By coupling it with another substituted aryl halide, chemists can access the biphenyl (B1667301) scaffold necessary for this dual therapeutic activity. nih.gov

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with applications in drug delivery and sensing. nih.govrsc.org Boronic acid-rich dendrimers have shown exceptional efficiency for cytosolic protein delivery and gene editing. nih.govresearchgate.net this compound can be incorporated into dendrimer structures, either as part of the core or, more commonly, attached to the surface. The boronic acid moiety can interact with diols present on biological molecules, while the ethoxycarbonyl group offers a site for further conjugation or can be used to tune the solubility and electronic properties of the dendrimer. acs.orgcdnsciencepub.com

Quinolones: Quinolones are a major class of synthetic antibacterial agents. nih.govnih.gov The synthesis of complex quinolone derivatives often involves building a substituted aromatic system. A key intermediate for certain advanced quinolines is 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride. researchgate.net this compound is a closely related analogue that can be used in similar synthetic strategies. It can be nitrated and subsequently reduced to introduce an amino group, transforming it into a precursor for cyclization reactions that form the core quinolone ring system. researchgate.net

Precursors for Agrochemical Development

The need for new, effective, and selective agrochemicals, such as herbicides, fungicides, and insecticides, is continuous. Many of these compounds possess complex organic structures where biaryl linkages are common. mdpi.com The efficient and high-yielding nature of Suzuki-Miyaura coupling makes it an attractive method in industrial agrochemical synthesis. chemimpex.com this compound serves as a valuable precursor, enabling the assembly of these complex molecules. The specific substitution pattern on the aromatic ring can be tailored to enhance potency against the target pest while minimizing impact on non-target organisms.

Role in Advanced Materials Development

Beyond medicine and agriculture, this compound is a precursor for creating polymers and organic materials with specialized properties for high-performance applications.

Synthesis of Monomers for Aromatic Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are used in aerospace, electronics, and other demanding industrial applications. The synthesis of these polymers requires highly pure monomers, typically diamines and dianhydrides. This compound can be converted into such a monomer through a series of chemical transformations. For example, it could be used in a double coupling reaction to create a larger biaryl structure, followed by conversion of the ester and other functional groups into amines or carboxylic acids (which can be dehydrated to anhydrides). The presence of the methoxy group can enhance the solubility and processability of the final polyimide without significantly compromising its thermal properties.

Components in Organic Electronic Materials

Organic electronic materials are the foundation of technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used. lbl.gov These materials are often based on extended π-conjugated systems, where biaryl units are common building blocks. mdpi.com

This compound is an important component for synthesizing these materials. It allows for the introduction of a phenyl ring with both electron-donating (methoxy) and electron-withdrawing (ethoxycarbonyl) characteristics. This "push-pull" electronic structure is highly desirable as it allows for the tuning of the material's frontier molecular orbital (HOMO/LUMO) energy levels and, consequently, its optical and electronic properties, such as the color of emission in an OLED or the charge transport characteristics in a transistor.

| Application Area | Specific Role of the Compound | Resulting Product/Material | Key Property Contribution |

| Pharmaceuticals | Intermediate for scaffold synthesis | GSK-3β inhibitors, NMDA/NK1/NK3 antagonists | Forms key biaryl or substituted aryl motifs |

| Agrochemicals | Precursor for active ingredients | Herbicides, Fungicides | Creates complex biaryl structures for high potency |

| Advanced Polymers | Precursor to monomers | Aromatic Polyimides | Introduces functionalized aromatic units for high-performance polymers |

| Organic Electronics | Building block for semiconductors | OLEDs, OFETs, OPVs | Tunes electronic properties via "push-pull" substituents |

Dopants in Graphene Synthesis (e.g., Chemical Vapor Deposition process)

The modification of graphene's electronic properties through doping is a critical step in tailoring the material for specific electronic applications. Chemical vapor deposition (CVD) is a leading method for producing large-scale graphene films, and it also allows for the simultaneous, or "in-situ," introduction of dopant atoms into the graphene lattice. nih.govdtic.milnih.gov Boron is a common p-type dopant for graphene, and organoboron compounds, including phenylboronic acids, serve as effective solid-state precursors for this process.

Research has demonstrated the use of phenyl-containing boronic acid molecules as a boron source during the atmospheric pressure CVD growth of graphene. nih.gov In a typical process, a solid precursor like 4-Methoxyphenylboronic acid is sublimated and introduced into the CVD chamber along with the primary carbon source, such as methane (B114726) (CH₄). As the graphene film grows on a catalytic metal substrate (e.g., copper), boron atoms from the boronic acid precursor are incorporated into the carbon lattice, creating a doped material. The presence of boron in the resulting graphene films has been confirmed using techniques like Auger electron spectroscopy. nih.gov

While specific studies detailing the use of this compound as a CVD dopant are not prevalent, analogous compounds have proven the viability of this approach. The fundamental principle relies on the thermal decomposition of the boronic acid precursor to release boron atoms that can be integrated into the growing graphene sheet. The methoxy and ethoxycarbonyl groups on the phenyl ring influence the volatility and decomposition characteristics of the precursor molecule, which are important parameters for controlling the doping concentration and uniformity.

Table 1: Example of Phenylboronic Acid as a Dopant in Graphene CVD

| Precursor | Dopant Atom | Carbon Source | Process | Characterization | Finding |

|---|

Enabling Technologies and Functional Materials

Boronic Acid-Functionalized Nanoparticles for Chemical Sensing and Enzyme Assays

Boronic acids, including derivatives like this compound, possess a unique ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols. nih.gov This specific interaction is the foundation for their widespread use in developing advanced biosensors and functional materials. When immobilized on the surface of nanoparticles, boronic acids create powerful tools for chemical sensing and bio-assays by combining the high surface area and unique optical or magnetic properties of the nanomaterial with the selective binding capability of the boronic acid moiety. nih.govnih.gov

Boronic acid-functionalized nanoparticles have been engineered for high-sensitivity enzyme assays. For instance, magnetic nanoparticles functionalized with phenylboronic acid have been synthesized to efficiently capture and enrich enzymes directly from complex samples like soil. nih.govresearchgate.net The boronic acid groups on the nanoparticle surface bind to the cis-diol groups present in the glycoprotein (B1211001) structure of many enzymes, such as urease, invertase, and alkaline phosphatase. nih.gov This allows for the rapid magnetic separation and concentration of the enzymes, enabling highly sensitive activity assays that would otherwise be challenging due to low enzyme concentrations. nih.gov

In the realm of chemical sensing, gold and silver nanoparticles functionalized with boronic acids are used to create colorimetric and surface-enhanced Raman scattering (SERS) based sensors. researchgate.netrsc.org For example, 4-mercaptophenylboronic acid-functionalized gold nanoparticles (AuNPs) have been used for the colorimetric detection of sialic acid, a biomarker for certain cancers. researchgate.net The binding of sialic acid to the boronic acid on multiple nanoparticles induces their aggregation, resulting in a distinct color change from red to blue that can be quantified. researchgate.net This principle of boronate-affinity has been applied to the detection of various biologically important cis-diol-containing species, including ribonucleic acids and glycans. nih.govscribd.com

Table 2: Applications of Boronic Acid-Functionalized Nanoparticles

| Nanoparticle Type | Boronic Acid Derivative Example | Target Analyte | Application / Principle | Reference |

|---|---|---|---|---|

| Magnetic Nanoparticles (MNPs) | Phenylboronic acid | Soil enzymes (urease, invertase) | Magnetic enrichment for sensitive enzyme activity assays. nih.govresearchgate.net | nih.gov |

| Gold Nanoparticles (AuNPs) | 4-mercaptophenylboronic acid | Sialic Acid | Colorimetric detection via nanoparticle aggregation. researchgate.net | researchgate.net |

| Silver Nanoparticles (AgNPs) | 4-mercaptophenyl boronic acid | D-glucose | Surface-Enhanced Raman Scattering (SERS) detection. rsc.org | rsc.org |

Development of Responsive Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. beilstein-journals.org Boronic acids are highly effective building blocks in supramolecular chemistry because the –B(OH)₂ group is an excellent hydrogen bond donor and acceptor, similar to the well-known carboxylic acid and amide functionalities. nih.govnih.gov This allows molecules like this compound to participate in the self-assembly of complex and functional architectures.

Research on analogous molecules, such as 4-cyanophenylboronic acid, has provided detailed insights into how these compounds form molecular complexes with various N-donor ligands. nih.govnih.gov The primary interaction driving the assembly is the strong O–H⋯N hydrogen bond between the hydroxyl groups of the boronic acid and the nitrogen atoms of the co-former molecule. nih.gov Depending on the geometry of the interacting molecules, these interactions can guide the assembly into diverse and exotic networks, including stacked layers, helical chains, and crossed ribbons. nih.govnih.gov The conformation of the boronic acid group (e.g., syn-syn or syn-anti) plays a crucial role in directing the final supramolecular structure. nih.gov

The "responsive" nature of these assemblies stems from the dynamic and reversible nature of the non-covalent bonds. rsc.org The introduction of external stimuli—such as changes in pH, temperature, light, or the presence of specific chemical analytes—can disrupt or alter these weak interactions, leading to a change in the supramolecular structure. rsc.orgrsc.org This can trigger a macroscopic response, such as a sol-gel transition or a change in optical properties. The ethoxycarbonyl and methoxy groups on the this compound molecule can also participate in weaker intermolecular interactions, providing additional handles to fine-tune the stability and responsiveness of the resulting assemblies, making them candidates for smart materials, drug delivery systems, and sensors. nih.govnorthwestern.edu

Table 3: Supramolecular Structures formed by 4-cyanophenylboronic acid with N-Donor Ligands

| N-Donor Ligand | Resulting Supramolecular Assembly | Primary Interaction |

|---|---|---|

| 1,10-phenanthroline | Stacked layers | Heteromeric O–H⋯N hydrogen bonds |

| 1,2-bis(4-pyridyl)ethane | Helical chains | Heteromeric O–H⋯N hydrogen bonds |

Advanced Mechanistic and Theoretical Investigations of Arylboronic Acid Reactivity

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms at a molecular level. For 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, these approaches can elucidate reaction pathways, identify transition states, and predict reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States (e.g., Protodeboronation, Amination)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, making it highly suitable for mapping the potential energy surfaces of chemical reactions. For arylboronic acids, DFT studies have been instrumental in clarifying the mechanisms of key reactions such as protodeboronation and amination. nih.govacs.org

Protodeboronation: This process, the cleavage of the C–B bond and its replacement with a C–H bond, is a common decomposition pathway for arylboronic acids. nih.gov DFT calculations can model the transition states of various proposed mechanisms, including concerted ipso protonation/C-B cleavage or the unimolecular heterolysis of the corresponding boronate anion. acs.org For this compound, DFT could be employed to calculate the activation energy barriers for these pathways. The presence of the electron-withdrawing ethoxycarbonyl group and the electron-donating methoxy (B1213986) group would influence the electronic properties of the aromatic ring, and DFT would quantify these effects on the protodeboronation rate. morressier.com

Amination: The metal-free amination of arylboronic acids is another area where DFT provides crucial mechanistic insights. Studies on related compounds have revealed that the mechanism likely involves a facile 1,2-aryl migration from the boron atom to a nitrogen atom of the aminating agent. nih.govacs.org DFT calculations have shown that the structure of the aminating agent, such as the presence of an ortho-nitro group, can play a critical role in lowering the free energy barrier of this migration step. acs.orgorganic-chemistry.org Applying DFT to this compound would allow for the calculation of the specific transition state energies for its reaction with various aminating agents, helping to predict optimal reaction conditions.

A hypothetical DFT study on the metal-free amination of this compound could yield data such as the following:

| Reaction | Elementary Step | Calculated Free Energy Barrier (ΔG‡, kcal/mol) | Key Interacting Groups |

|---|---|---|---|

| Protodeboronation | Ipso Protonation TS | Value | Aryl Ring, Boronyl Group, H+ |

| Amination | 1,2-Aryl Migration TS | Value | Boronate Complex, Aminating Agent |

Theoretical Prediction of Reactive Sites (e.g., in Aryl Halides for Suzuki Coupling)

In Suzuki-Miyaura cross-coupling reactions, this compound serves as the organoboron component. Computational methods can be used to predict the reactivity and site-selectivity when it is coupled with polyhalogenated aryl halides. nih.govrsc.org DFT-based approaches, such as the 'distortion-interaction' model, can calculate the activation barriers for the oxidative addition of a palladium catalyst to different C-X bonds (where X is a halogen) on the aryl halide partner. nih.gov

Factors influencing the reactive site include:

Bond Dissociation Energy (BDE): While a lower C-X BDE might suggest higher reactivity, it is not always the determining factor. nih.gov

Activation Barrier (ΔE‡): The calculated activation energy for the oxidative addition step is often a more reliable predictor of site-selectivity. nih.govrsc.org

Electronic Effects: The electrophilicity of the carbon atom attached to the halogen is a key factor. researchgate.net

For a reaction involving this compound and a hypothetical dihaloaryl partner (e.g., 2,4-dichloropyrimidine), theoretical calculations could predict which chlorine atom would be preferentially substituted.

Spectroscopic and Kinetic Analyses

Spectroscopic and kinetic studies provide experimental data to validate computational models and offer a real-time view of a reaction's progress.

In Situ NMR Spectroscopy (e.g., ¹⁹F NMR, ¹¹B NMR) for Species Identification and Kinetic Modeling

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reactions as they occur, allowing for the identification of intermediates and the determination of reaction kinetics. nih.govacs.org

¹¹B NMR: Boron-11 NMR is particularly useful for studying reactions involving this compound. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment. A trigonal planar boronic acid (sp² hybridized) and a tetrahedral boronate ester or boronate anion (sp³ hybridized) give distinct signals. mdpi.com This allows for the direct observation of the conversion of the boronic acid to reactive intermediates, such as boronate complexes formed upon addition of a base in Suzuki couplings. mdpi.com

¹⁹F NMR: If the reaction partner of this compound contains fluorine, ¹⁹F NMR can be a highly sensitive probe for kinetic analysis. nih.gov Its high sensitivity and the large chemical shift range allow for precise monitoring of the consumption of fluorinated starting materials and the formation of products.

Kinetic data obtained from in situ NMR can be used to build a detailed kinetic model of the reaction, revealing rate laws and dependencies on catalyst or reagent concentrations. nih.govnih.gov

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

|---|---|---|

| Arylboronic Acid (ArB(OH)₂) | sp² | ~28-30 |

| Arylboronate Anion ([ArB(OH)₃]⁻) | sp³ | ~3-5 |

| Arylboronate Ester (e.g., pinacol (B44631) ester) | sp³ | ~20-23 |

| Aryltrifluoroborate ([ArBF₃]⁻) | sp³ | ~3-4 |

Kinetic Isotope Effects (KIEs) in Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. acs.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁰B with ¹¹B).

For reactions involving this compound, KIEs could be used to probe several mechanistic questions:

Protodeboronation: A deuterium (B1214612) KIE (kH/kD > 1) at the ipso position would support a mechanism where proton transfer is involved in the rate-limiting step. ed.ac.uk

Suzuki-Miyaura Coupling: A ¹³C KIE at the carbon atom of the aryl halide undergoing oxidative addition can provide insight into the transition state of this key step. nih.gov Similarly, a ¹¹B KIE could clarify the details of the transmetalation step.

Combining KIE data with DFT calculations provides a robust approach to confirming transition state structures and validating proposed reaction mechanisms. acs.orgnih.gov

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The substituents on the phenyl ring—an ortho-methoxy group and a para-ethoxycarbonyl group—exert significant electronic and steric effects.

Electronic Effects: The methoxy group is electron-donating through resonance (+R effect), while the ethoxycarbonyl group is electron-withdrawing through resonance and induction (-R, -I effects). The interplay of these groups modulates the electron density of the aromatic ring and the Lewis acidity of the boron atom. Structure-reactivity studies on substituted phenylboronic acids show a clear correlation between Hammett parameters (which quantify these electronic effects) and properties like pKa and reactivity in catalytic cycles. researchgate.netwiley-vch.de

Steric Effects: The ortho-methoxy group can influence the orientation of the B(OH)₂ group and sterically hinder the approach of reagents to the boron center or the ipso-carbon. wiley-vch.de This can affect reaction rates, for example, by slowing down the formation of bulky tetrahedral boronate intermediates. researchgate.net

Elucidating the Role of Substituents (e.g., Ortho, Meta, Para Effects) on Reaction Rates and Selectivity

The substituents on the phenyl ring of an arylboronic acid can significantly alter its reactivity by modifying the electron density at the boron atom and the ipso-carbon, thereby influencing key steps in catalytic cycles such as transmetalation. The electronic effects of these substituents are often quantified by Hammett constants (σ), which describe their electron-donating or electron-withdrawing nature.

The 4-ethoxycarbonyl group is a moderately electron-withdrawing substituent, primarily through a resonance effect (-M) and an inductive effect (-I). This is reflected in the positive Hammett constant (σp) for a similar group, methoxycarbonyl (-COOCH3), which is +0.45. This electron-withdrawing character decreases the electron density on the phenyl ring and at the boron atom, making the boronic acid more Lewis acidic. A higher Lewis acidity can facilitate the formation of the boronate species [ArB(OH)3]-, which is often the active nucleophile in the transmetalation step of the Suzuki-Miyaura coupling. However, strong electron-withdrawing groups can also slow down the transmetalation step by reducing the nucleophilicity of the aryl group that is transferred to the metal center.

The combined effect of these two opposing substituents on this compound results in a nuanced electronic profile. The electron-withdrawing para-ethoxycarbonyl group is expected to have a more pronounced global effect on the acidity of the boronic acid, while the ortho-methoxy group will have a significant localized influence on the steric environment and potentially on the conformation of the boronic acid moiety. In Suzuki-Miyaura reactions, electron-rich and sterically hindered aryl chlorides can be challenging substrates. The electronic nature of the boronic acid plays a crucial role in the success of such couplings. nih.gov

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -COOCH3 (as a proxy for -COOC2H5) | Para (p) | +0.45 | Electron-withdrawing |

| -OCH3 | Para (p) | -0.27 | Electron-donating |

| -OCH3 | Ortho (o) | - | Primarily electron-donating (+M > -I), but also introduces steric effects |

Impact of Steric and Electronic Factors on Boron Speciation and Reactivity

The steric and electronic factors of the substituents have a direct impact on the speciation of the boronic acid in solution and its subsequent reactivity. The ortho-methoxy group in this compound introduces significant steric hindrance around the boronic acid functionality.

Steric Effects:

The bulky ortho-methoxy group can influence the orientation of the boronic acid group relative to the phenyl ring. X-ray crystallographic studies of ortho-alkoxyphenylboronic acids have shown that intramolecular hydrogen bonding can occur between the oxygen of the ortho-substituent and a hydroxyl group of the boronic acid. nih.gov This interaction can lead to a twisting of the B(OH)2 group out of the plane of the aromatic ring. Such a conformational change can impact the accessibility of the boron atom for coordination with the palladium catalyst during the transmetalation step of the Suzuki-Miyaura reaction. While this steric hindrance can sometimes retard reaction rates, it can also play a beneficial role in preventing side reactions such as protodeboronation, particularly for electron-deficient arylboronic acids. nih.gov In some cases, ortho-substituents can even accelerate reactions by preventing the coordination of other species to the boron atom, thereby favoring the desired reaction pathway. tcichemicals.com

Electronic Effects on Speciation:

The electronic nature of the substituents influences the pKa of the boronic acid. The electron-withdrawing ethoxycarbonyl group lowers the pKa, making the boronic acid more acidic. This facilitates the formation of the tetrahedral boronate anion [ArB(OH)3]- in the presence of a base. The formation of this boronate species is crucial as it is generally considered to be more nucleophilic and reactive in the transmetalation step than the neutral trigonal boronic acid. The ortho-methoxy group, being electron-donating, would tend to increase the pKa. The net effect on the pKa of this compound will be a balance of these opposing electronic influences. The predominant physiochemical result of the incorporation of an oxaborole ring, which can be seen as an intramolecular ortho-alkoxy substituent, is the lowering of the boronic pKa from 8.8 for phenylboronic acid to 7.3. researchgate.net This suggests that the structural effects of an ortho-alkoxy group can significantly enhance the acidity of the boronic acid.

| Property | Effect of para-Ethoxycarbonyl Group | Effect of ortho-Methoxy Group | Combined Effect |

|---|---|---|---|

| Lewis Acidity of Boron | Increase | Decrease | Likely increased due to the stronger withdrawing effect of the ester group. |

| Nucleophilicity of Aryl Group | Decrease | Increase | Moderated nucleophilicity. |

| Steric Hindrance at Boron | Minimal | Significant | High steric hindrance around the reaction center. |

| Rate of Boronate Formation | Increase (due to lower pKa) | Decrease (due to higher pKa) | Dependent on the net electronic effect on pKa. |

| Rate of Transmetalation | Potentially decreased (due to reduced aryl nucleophilicity) | Potentially decreased (due to steric hindrance) | Likely a slower rate compared to unhindered, electron-rich arylboronic acids. |

Emerging Trends and Future Research Directions in 4 Ethoxycarbonyl 2 Methoxyphenylboronic Acid Chemistry

Development of Novel Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, and the performance of this reaction is heavily reliant on the catalytic system employed. For sterically hindered and electronically distinct substrates like 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, the development of highly efficient and robust catalysts is a key area of research.

Recent advancements have focused on palladium-based catalysts featuring sophisticated phosphine (B1218219) ligands. These ligands are designed to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—particularly with challenging substrates. For ortho-substituted boronic acids, steric hindrance can impede the approach to the metal center. Consequently, ligands that are both bulky and electron-rich have shown promise in promoting high catalytic activity. The development of catalysts that can operate at low loadings (ppm levels) is a significant trend, aiming to reduce costs and minimize palladium contamination in the final products.

Furthermore, research is expanding beyond traditional palladium catalysis. Nickel-based catalytic systems are gaining traction as a more sustainable and cost-effective alternative. The exploration of N-heterocyclic carbenes (NHCs) as ligands for both palladium and nickel has also opened new avenues for enhancing catalytic efficiency and stability in reactions involving substrates like this compound. High-throughput screening methods are being increasingly utilized to rapidly identify optimal catalyst-ligand combinations for specific transformations involving this boronic acid, accelerating the discovery of next-generation catalytic systems.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Arylboronic Acids

| Catalyst System | Key Features | Advantages for Hindered Substrates |

| Palladium-Phosphine Complexes | High efficiency and broad substrate scope. | Bulky, electron-rich phosphine ligands can overcome steric hindrance. |

| Palladium-N-Heterocyclic Carbene (NHC) Complexes | Stronger metal-ligand bond, often leading to higher stability. | Enhanced stability can be beneficial for challenging coupling reactions. |

| Nickel-Based Catalysts | More abundant and cost-effective than palladium. | Offers a more sustainable approach to cross-coupling. |

| Ligand-Free Palladium Systems | Simpler reaction setup and reduced cost. | Can be effective in specific applications, though may have limitations with complex substrates. |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This has led to a growing interest in integrating the use of this compound with more sustainable synthetic methodologies, such as flow chemistry and the use of environmentally benign solvents.

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The Suzuki-Miyaura coupling of arylboronic acids, including functionalized derivatives, has been successfully adapted to flow systems. tcichemicals.com These systems often utilize immobilized catalysts packed into columns, which allows for easy separation of the catalyst from the product stream and enables catalyst recycling—a key aspect of sustainable chemistry. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities.

The development of Suzuki-Miyaura reactions in "green" solvents, particularly water or bio-derived solvents like tert-amyl alcohol, is another significant trend. chemicalbook.comsigmaaldrich.com Aqueous reaction media are not only environmentally friendly but can also, in some cases, enhance reaction rates. The use of surfactants or phase-transfer catalysts is often employed to overcome the solubility challenges of organic substrates in water. Research in this area aims to develop robust protocols for the use of this compound in these sustainable systems, minimizing the reliance on volatile and hazardous organic solvents. chemicalbook.com

Exploration of New Reaction Pathways and Functionalizations

While the Suzuki-Miyaura reaction remains the most prominent application of this compound, researchers are actively exploring its participation in a broader range of chemical transformations. The unique electronic properties conferred by the methoxy (B1213986) and ethoxycarbonyl substituents open up possibilities for novel reaction pathways.

One area of growing interest is the use of photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes. This can enable reactions that are not accessible through traditional thermal methods. The participation of arylboronic acids in photoredox-mediated C-C and C-heteroatom bond-forming reactions is an expanding field.

Furthermore, the direct C-H activation and functionalization of aromatic rings is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized substrates. Research is ongoing to develop catalytic systems that can directly couple arylboronic acids with C-H bonds, and this compound serves as an interesting substrate for these studies due to the directing potential of its substituents. The development of tandem reactions, where a Suzuki-Miyaura coupling is followed by another transformation in a one-pot setup, is also an efficient strategy for increasing molecular complexity from simple starting materials.

Advanced Applications in Targeted Synthesis and Functional Materials

The biaryl and heterobiaryl scaffolds accessible through reactions of this compound are prevalent in a wide range of biologically active molecules and functional organic materials. Consequently, this boronic acid is finding increasing application in these advanced fields.

In medicinal chemistry, the targeted synthesis of complex molecules often requires building blocks with specific substitution patterns to fine-tune their pharmacological properties. The methoxy and ethoxycarbonyl groups on this compound can serve as handles for further functionalization or can directly contribute to the desired biological activity of the target molecule. Its use in the synthesis of pharmaceutical intermediates is an area of active investigation.

In the realm of materials science, there is a growing demand for novel organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of the biaryl structures derived from this compound can be tailored by varying the coupling partner. The presence of the methoxy and ethoxycarbonyl groups can influence the HOMO and LUMO energy levels of the resulting materials, which is a critical factor in the performance of organic electronic devices. The development of new functional polymers and dyes incorporating this structural motif is a promising area for future research.

Continued Elucidation of Complex Mechanistic Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of improved catalytic systems and synthetic protocols. While the general catalytic cycle of the Suzuki-Miyaura reaction is well-established, the specific influence of the ortho-methoxy and para-ethoxycarbonyl substituents on each elementary step warrants further investigation.

Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for studying reaction mechanisms. chemicalbook.com DFT studies can provide insights into the transition state energies of the oxidative addition, transmetalation, and reductive elimination steps, helping to identify the rate-determining step and understand how the electronic and steric properties of the substituents on the boronic acid influence it. chemicalbook.com For instance, the ortho-methoxy group can potentially coordinate to the metal center, influencing the geometry and stability of reaction intermediates.

Kinetic studies are also essential for unraveling the mechanistic details of these reactions. By systematically varying reaction parameters and monitoring the reaction rates, researchers can gain valuable information about the reaction order with respect to each component and the activation energy of the process. A thorough understanding of these mechanistic aspects will enable the development of more efficient and selective transformations involving this compound.

Table 2: Key Mechanistic Steps in Suzuki-Miyaura Coupling and Influencing Factors

| Mechanistic Step | Description | Influence of Substituents on this compound |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner. | The electronic nature of the coupling partner is the primary factor. |

| Transmetalation | The organic group is transferred from the boron atom to the palladium center. | The ortho-methoxy group can influence the rate and selectivity through steric and potential coordinating effects. The electron-withdrawing ethoxycarbonyl group can affect the nucleophilicity of the aryl ring. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. | The steric bulk around the palladium center, influenced by the ortho-methoxy group, can affect the rate of this final step. |

Q & A

Q. What are the optimal synthetic routes for 4-ethoxycarbonyl-2-methoxyphenylboronic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of substituted benzene precursors. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .

- Temperature control : Maintaining 80–100°C during boronation prevents decomposition of sensitive intermediates .

- Solvent optimization : Tetrahydrofuran (THF) or dioxane enhances boronic acid stability during reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves ester and boronic acid byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye irritation (Category 2A hazard) .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

- Storage : Keep in airtight containers at 0–6°C under inert gas (N₂/Ar) to prevent oxidation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>148°C observed in analogs) .

- Hydrolytic stability : Monitor boronic acid integrity via ¹¹B NMR in aqueous/organic solvent mixtures (e.g., pH 7–9 buffers) .

- Oxidative sensitivity : Test compatibility with common oxidizers (e.g., H₂O₂) using FT-IR to detect B-O bond cleavage .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- Structural confirmation : ¹H/¹³C NMR (δ ~7.5–8.0 ppm for aromatic protons) and HRMS (expected [M+H]⁺ ~237.08) .

- Purity analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects residual esters or boroxines .

- Crystallinity : X-ray diffraction (analogs show monoclinic crystal systems) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer:

- Mechanistic studies : Use kinetic isotope effects (KIE) or DFT calculations to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

- Byproduct profiling : LC-MS/MS to detect deborylation products or ester hydrolysis under basic conditions .

- Catalyst screening : Compare Pd-, Ni-, or Cu-based catalysts for substrate-specific efficiency .

Q. What strategies minimize byproduct formation during the synthesis of this compound derivatives?

Methodological Answer:

- Protecting groups : Temporarily mask the boronic acid with pinacol ester to prevent protodeboronation .

- Microwave-assisted synthesis : Reduces reaction time and side reactions (e.g., 10 min at 120°C vs. 24 hr conventional) .

- Additives : Use K₂CO₃ or CsF to stabilize boronate intermediates in Suzuki couplings .

Q. How does the electron-withdrawing ethoxycarbonyl group influence the reactivity of the boronic acid moiety in organometallic reactions?

Methodological Answer:

- Electrostatic potential maps : Computational modeling (e.g., Gaussian) shows increased Lewis acidity at boron, enhancing transmetallation rates .

- Comparative kinetics : Measure reaction rates vs. non-substituted analogs (e.g., 2-methoxyphenylboronic acid) under identical conditions .

- Substituent effects : Hammett plots correlate σₚ values of substituents with catalytic turnover .

Q. What methodologies evaluate the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀ values) .

- Degradation studies : UV/H₂O₂ treatment or biodegradation screening (OECD 301F) to quantify persistence .

- Waste neutralization : Incineration at >800°C with alkaline scrubbers to capture boron oxides .

Q. How can solvent polarity and solubility parameters be optimized for this compound in aqueous-organic biphasic systems?

Methodological Answer:

- Solubility screening : Use shake-flask method with logP calculations (predicted ~1.5–2.0) .

- Phase-transfer catalysts : Employ tetrabutylammonium bromide (TBAB) to enhance solubility in polar solvents .

- Co-solvent blends : THF/water (4:1 v/v) balances reactivity and boronic acid stability .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization solvents : Slow evaporation from ethyl acetate/hexane (3:7) minimizes ester hydrolysis .

- Polymorph screening : High-throughput crystallization (e.g., Crystal16) identifies stable forms .

- Crystal engineering : Co-crystallization with triphenylphosphine oxide improves lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.